N'-{(2Z)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-ylidene}-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-[(2Z)-8-METHOXY-3-(4-METHYLBENZENESULFONYL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound with a unique structure that includes chromenylidene and sulfonohydrazide moieties
Preparation Methods
The synthesis of N’-[(2Z)-8-METHOXY-3-(4-METHYLBENZENESULFONYL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves the condensation of 4-methylbenzenesulfonohydrazide with an appropriate chromenylidene precursor. The reaction is often carried out in the presence of a catalyst such as polystyrene sulfonic acid in an aqueous medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines
Scientific Research Applications
N’-[(2Z)-8-METHOXY-3-(4-METHYLBENZENESULFONYL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(2Z)-8-METHOXY-3-(4-METHYLBENZENESULFONYL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to antimicrobial or antitubercular effects .
Comparison with Similar Compounds
Similar compounds include other sulfonohydrazides and chromenylidene derivatives. Compared to these compounds, N’-[(2Z)-8-METHOXY-3-(4-METHYLBENZENESULFONYL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both methoxy and sulfonyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H22N2O6S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[(Z)-[8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-ylidene]amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H22N2O6S2/c1-16-7-11-19(12-8-16)33(27,28)22-15-18-5-4-6-21(31-3)23(18)32-24(22)25-26-34(29,30)20-13-9-17(2)10-14-20/h4-15,26H,1-3H3/b25-24- |
InChI Key |
QNZOQWKHFMBFJF-IZHYLOQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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